![molecular formula C18H28N4O4 B12562299 2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} CAS No. 154396-19-7](/img/structure/B12562299.png)
2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} is a complex organic compound characterized by its unique structure, which includes diazenediyl and oxirane groups
Preparation Methods
The synthesis of 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} typically involves multiple steps. The synthetic route often starts with the preparation of the diazenediyl intermediate, followed by the introduction of the oxirane groups. Reaction conditions may include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions, where nucleophiles replace the oxirane ring, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} involves its interaction with molecular targets through its diazenediyl and oxirane groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved may include the inhibition of specific enzymes or the activation of signaling pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} include:
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: This compound also contains oxirane groups and is used in similar applications.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another compound with oxirane groups, used in the production of advanced materials.
Sorbitol, diether with methyloxirane: Used in industrial applications due to its polyfunctional epoxy resin properties.
Properties
CAS No. |
154396-19-7 |
|---|---|
Molecular Formula |
C18H28N4O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[[2-cyano-5-(oxiran-2-ylmethoxy)pentan-2-yl]diazenyl]-2-methyl-5-(oxiran-2-ylmethoxy)pentanenitrile |
InChI |
InChI=1S/C18H28N4O4/c1-17(13-19,5-3-7-23-9-15-11-25-15)21-22-18(2,14-20)6-4-8-24-10-16-12-26-16/h15-16H,3-12H2,1-2H3 |
InChI Key |
BZEPCTCFUINZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCC1CO1)(C#N)N=NC(C)(CCCOCC2CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)

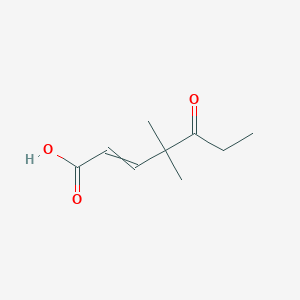
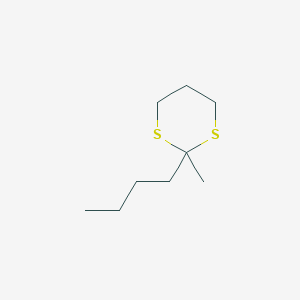

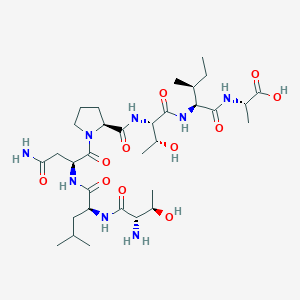

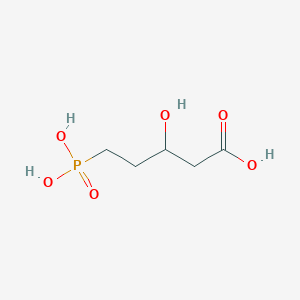
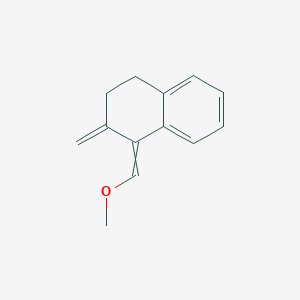
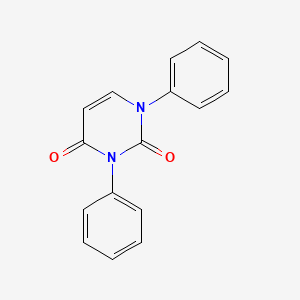
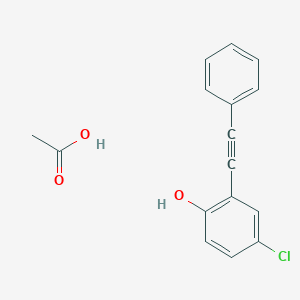

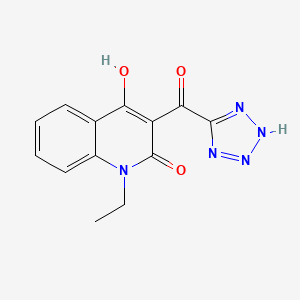
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
